molecular formula C2H4N6S B12359911 4-amino-3-diazenyl-1H-1,2,4-triazole-5-thione

4-amino-3-diazenyl-1H-1,2,4-triazole-5-thione

Cat. No.: B12359911
M. Wt: 144.16 g/mol
InChI Key: XAYKCZFUIVDIHV-UHFFFAOYSA-N
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Description

4-amino-3-diazenyl-1H-1,2,4-triazole-5-thione is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their wide range of biological activities, including antifungal, anticancer, antiviral, antibacterial, anti-inflammatory, and antioxidant properties . The unique structure of this compound makes it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-diazenyl-1H-1,2,4-triazole-5-thione typically involves the reaction of polyfunctionalized triazole with symmetric and asymmetric β-dicarbonyl compounds in ortho-phosphoric acid . Another method includes the reaction of triazole with arylidene malononitriles in DMF, which affords Schiff base compounds . Additionally, the reaction of triazoles with acetophenone derivatives has been used to synthesize various triazole derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-amino-3-diazenyl-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted triazole derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-3-diazenyl-1H-1,2,4-triazole-5-thione is unique due to its specific diazenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and materials .

Properties

Molecular Formula

C2H4N6S

Molecular Weight

144.16 g/mol

IUPAC Name

4-amino-3-diazenyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C2H4N6S/c3-5-1-6-7-2(9)8(1)4/h3H,4H2,(H,7,9)

InChI Key

XAYKCZFUIVDIHV-UHFFFAOYSA-N

Canonical SMILES

C1(=S)NN=C(N1N)N=N

Origin of Product

United States

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